2-Methylvaleryl chloride
Overview
Description
2-Methylvaleryl chloride, also known as 2-Methylpentanoyl chloride, is an organic compound with the molecular formula C₆H₁₁ClO. It is a colorless liquid that is primarily used as an intermediate in organic synthesis. The compound is characterized by the presence of a chlorine atom attached to a carbonyl group, making it a valuable reagent in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylvaleryl chloride can be synthesized through the reaction of 2-Methylvaleric acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction typically occurs under reflux conditions, where the acid is treated with the chlorinating agent to produce the corresponding acyl chloride .
Reaction:
CH₃CH₂CH₂CH(CH₃)COOH+SOCl₂→CH₃CH₂CH₂CH(CH₃)COCl+SO₂+HCl
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors where 2-Methylvaleric acid is continuously fed into the system along with the chlorinating agent. The reaction is carefully controlled to ensure high yield and purity of the product. The by-products, such as sulfur dioxide and hydrogen chloride, are typically removed through scrubbing systems .
Chemical Reactions Analysis
Types of Reactions
2-Methylvaleryl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols to form amides, esters, or thioesters, respectively.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 2-Methylvaleric acid and hydrochloric acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Amines: For the formation of amides, reactions are typically carried out in the presence of a base such as triethylamine.
Alcohols: Esterification reactions often use pyridine as a base and a solvent.
Water: Hydrolysis reactions are usually conducted under acidic or basic conditions to facilitate the reaction.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
2-Methylvaleric Acid: Formed from hydrolysis.
Scientific Research Applications
2-Methylvaleryl chloride is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Material Science: In the preparation of polymers and resins.
Biological Studies: As a reagent in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicinal Chemistry: In the development of novel drug candidates by introducing the 2-Methylvaleryl moiety into bioactive molecules.
Mechanism of Action
The mechanism of action of 2-Methylvaleryl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. This reactivity is utilized in various synthetic transformations to introduce the 2-Methylvaleryl group into different substrates .
Comparison with Similar Compounds
Similar Compounds
Valeryl chloride: Similar structure but lacks the methyl group at the second carbon.
Isobutyryl chloride: Contains a branched chain but with a different carbon skeleton.
Butyryl chloride: A shorter chain acyl chloride with different reactivity.
Uniqueness
2-Methylvaleryl chloride is unique due to the presence of the methyl group at the second carbon, which influences its steric and electronic properties. This structural feature can affect the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
2-methylpentanoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO/c1-3-4-5(2)6(7)8/h5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFIQXAVMTLKUJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10966789 | |
Record name | 2-Methylpentanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10966789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5238-27-7 | |
Record name | 2-Methylpentanoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5238-27-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methylvaleryl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005238277 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methylpentanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10966789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylvaleryl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.669 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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